



IHMT-PI3K-455: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	IHMT-PI3K-455	
Cat. No.:	B15541784	Get Quote

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for **IHMT-PI3K-455**, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms γ and δ .

IHMT-PI3K-455, also known as Compound 15u, is an orally active small molecule that has demonstrated significant potential in cancer research. Its mechanism of action involves the suppression of AKT phosphorylation, a key downstream effector in the PI3K signaling pathway. By inhibiting PI3Ky and PI3K δ , **IHMT-PI3K-455** can modulate immune responses and inhibit tumor growth by recruiting and activating CD8+ killing T cells.[1][2]

Supplier and Purchasing Information

IHMT-PI3K-455 can be sourced from various chemical suppliers specializing in research compounds. One prominent supplier is MedChemExpress.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight
MedChemExpres s	HY-149493	3047746-40-4	C26H21F2N7O3	517.49
ChemBK	3047746-40-4	_		
InvivoChem	V80354	-		



Note: Availability and catalog numbers from other suppliers may vary. It is recommended to request a quotation for current pricing and availability.

Biochemical Activity and Selectivity

IHMT-PI3K-455 exhibits high potency against PI3Ky and PI3K δ isoforms, with significantly lower activity against other Class I PI3K isoforms, demonstrating its selectivity.

Target	IC50 (nM)
РІЗКу	7.1
ΡΙ3Κδ	0.57
РІЗКβ	42.04
ΡΙ3Κα	6717

Data sourced from MedChemExpress product information.[2]

Experimental Protocols

Detailed methodologies for key experiments involving **IHMT-PI3K-455** are provided below.

Protocol 1: In Vitro Inhibition of AKT Phosphorylation in Cell Lines

This protocol describes the assessment of **IHMT-PI3K-455**'s ability to inhibit the PI3K/AKT signaling pathway in vitro.

1. Cell Culture and Treatment:

- Culture RAW264.7 (macrophage-like) and Raji (B lymphocyte) cells in appropriate media and conditions.
- Seed cells in suitable culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **IHMT-PI3K-455** (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1 μM) for 2 hours.[2]

2. Cell Stimulation:



- To activate the PI3K pathway, stimulate RAW264.7 cells with human C5a.
- Stimulate Raji cells with anti-IgM antibody.
- 3. Western Blot Analysis:
- Lyse the cells and collect protein extracts.
- Determine protein concentration using a standard assay (e.g., BCA assay).
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
- Quantify band intensities to determine the ratio of p-AKT to total AKT.

Protocol 2: Macrophage Polarization Assay

This protocol outlines a method to evaluate the effect of **IHMT-PI3K-455** on macrophage polarization.

- 1. Cell Differentiation:
- Differentiate human THP-1 monocytes or bone marrow-derived macrophages (BMDMs) into M2 macrophages using appropriate cytokines (e.g., IL-4 and IL-13).
- 2. Compound Treatment:
- Treat the differentiated M2 macrophages with IHMT-PI3K-455 (e.g., 0.1, 1 μM) for 72 hours.
 [2]
- 3. Analysis of Macrophage Phenotype:
- Analyze the expression of M1 and M2 macrophage markers using techniques such as:
- Flow Cytometry: Stain cells with fluorescently labeled antibodies against surface markers (e.g., CD86 for M1, CD206 for M2).
- qRT-PCR: Analyze the mRNA expression levels of M1 (e.g., iNOS, TNFα) and M2 (e.g., Arg1, Ym1) signature genes.

Protocol 3: In Vivo Tumor Xenograft Model



This protocol details the evaluation of **IHMT-PI3K-455**'s anti-tumor efficacy in a mouse xenograft model.

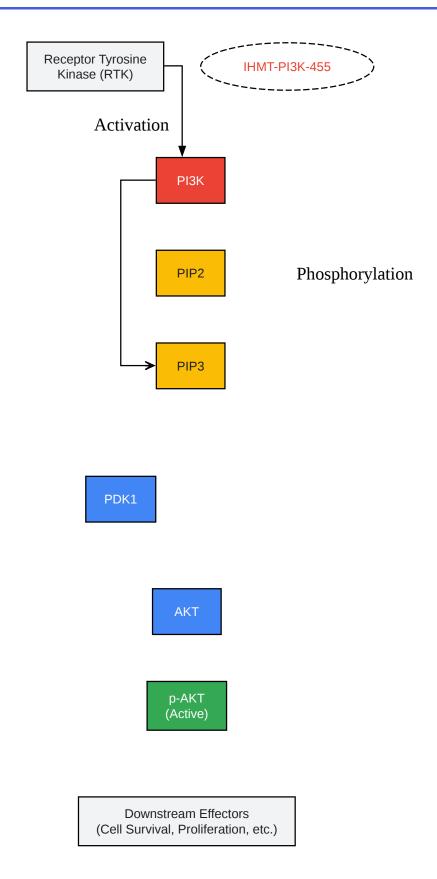
1. Animal Model:

- Use an appropriate mouse strain (e.g., C57BL/6) and implant them with a suitable tumor cell line (e.g., MC38 colon adenocarcinoma).
- 2. Dosing and Administration:
- Once tumors are established, randomize mice into treatment and control groups.
- Administer IHMT-PI3K-455 orally (p.o.) at a dose of, for example, 40 mg/kg, once daily for a specified period (e.g., 30 days).
- 3. Efficacy Evaluation:
- Monitor tumor growth by measuring tumor volume at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors.
- 4. Immunohistochemistry (IHC) Analysis:
- Fix and embed the tumor tissues.
- Perform IHC staining on tumor sections using antibodies against CD8 to identify and quantify tumor-infiltrating CD8+ T cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for evaluating **IHMT-PI3K-455**.

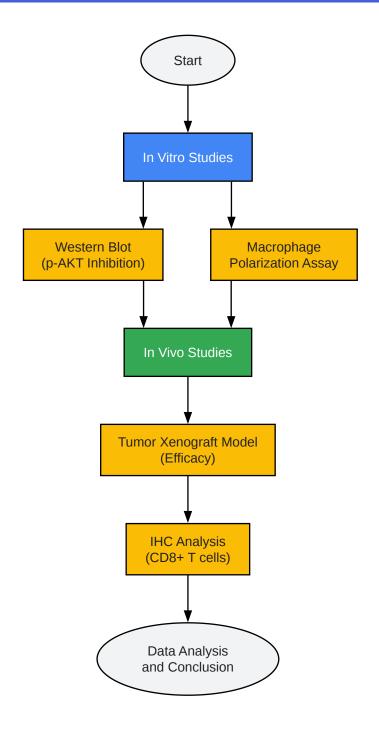




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Caption: PI3K/AKT Signaling Pathway and the inhibitory action of IHMT-PI3K-455.





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References

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